molecular formula C28H30ClN5O2 B15073617 4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile

4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile

Cat. No.: B15073617
M. Wt: 504.0 g/mol
InChI Key: UXHQLGLGLZKHTC-AMGIVPHBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KBP-5074 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of KBP-5074 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

KBP-5074 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving KBP-5074 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions of KBP-5074 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

KBP-5074 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study non-steroidal mineralocorticoid receptor antagonists.

    Biology: Investigated for its effects on cellular pathways and receptor binding.

    Medicine: Evaluated for its therapeutic potential in treating hypertension and chronic kidney disease.

Mechanism of Action

KBP-5074 exerts its effects by selectively binding to mineralocorticoid receptors with high affinity. This binding inhibits the action of aldosterone, a hormone that regulates blood pressure and fluid balance. By blocking aldosterone, KBP-5074 reduces blood pressure and provides cardiorenal protection . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation and kidney function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KBP-5074

KBP-5074 is unique due to its high selectivity for mineralocorticoid receptors and its favorable safety profile. It offers therapeutic benefits without the adverse endocrine effects associated with steroidal antagonists . Additionally, KBP-5074 has a longer half-life and increased receptor affinity, making it a promising candidate for treating conditions like hypertension and chronic kidney disease .

Properties

Molecular Formula

C28H30ClN5O2

Molecular Weight

504.0 g/mol

IUPAC Name

4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile

InChI

InChI=1S/C28H30ClN5O2/c29-23-15-19(6-5-18(23)16-30)34-27(17-3-1-2-4-17)22-8-9-24-21(26(22)32-34)7-10-25(31-24)28(36)33-13-11-20(35)12-14-33/h5-7,10,15,17,20,22,27,35H,1-4,8-9,11-14H2/t22-,27+/m1/s1

InChI Key

UXHQLGLGLZKHTC-AMGIVPHBSA-N

Isomeric SMILES

C1CCC(C1)[C@H]2[C@@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O

Canonical SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O

Origin of Product

United States

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